Silver perchlorate
Overview
Description
Silver perchlorate is an inorganic compound with the chemical formula AgClO₄. It is a white, hygroscopic solid that forms a monohydrate. This compound is known for its high solubility in water and organic solvents, making it a valuable reagent in various chemical processes. This compound is primarily used as a source of silver ions and as a catalyst in organic chemistry.
Mechanism of Action
Target of Action
Silver perchlorate (AgClO4) is a chemical compound that is a useful source of the silver ion (Ag+) . The primary target of this compound is the halide ligands, which it effectively replaces with perchlorate . This property makes it a valuable reagent in inorganic chemistry .
Mode of Action
This compound interacts with its targets by replacing halide ligands with perchlorate . This interaction results in changes in the chemical structure of the target molecule .
Biochemical Pathways
Silver ions are known to inhibit certain enzymes, such as glutathione peroxidase and na+,k±atpase . This can disrupt selenium-catalyzed sulfhydryl oxidation-reduction reactions and intracellular ion concentrations, respectively .
Pharmacokinetics
It is known that this compound is soluble in water and organic solvents , which could potentially influence its bioavailability.
Result of Action
Silver ions are known to have antimicrobial properties . They can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . This can lead to the death of the microbial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and organic solvents can be affected by temperature . Moreover, the presence of perchlorate presents risks due to its explosive nature . Therefore, the use of this compound in chemical synthesis has declined .
Biochemical Analysis
Biochemical Properties
Silver perchlorate plays a significant role in biochemical reactions due to its ability to form insoluble silver salts with specific functional groups . This property makes it useful in analytical chemistry for the detection and quantification of various compounds. This compound interacts with enzymes, proteins, and other biomolecules by forming complexes with them. These interactions can alter the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the uptake of iodine by thyroid cells, which can disrupt the metabolism of thyroid hormones and lead to serious health issues . Additionally, this compound can interact with other cellular components, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form complexes with biomolecules, leading to changes in their activity. This compound can bind to enzymes and proteins, inhibiting or activating their function. This can result in changes in gene expression and alterations in biochemical pathways. For example, this compound can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and viability. At high doses, this compound can be toxic and cause adverse effects. Studies have shown that high doses of this compound can lead to significant disruptions in thyroid hormone metabolism and other biochemical pathways . It is important to carefully control the dosage of this compound in experimental settings to avoid toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of thyroid hormones. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism . These changes can have significant effects on overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues can influence its activity and effects. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. For example, this compound can be transported into thyroid cells, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The distribution of this compound within tissues can also influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound can accumulate in the thyroid gland, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The localization of this compound within cells can influence its overall effects on cellular function and viability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver perchlorate can be synthesized through several methods:
Reaction with Perchloric Acid and Silver Nitrate: Heating a mixture of perchloric acid and silver nitrate produces this compound.
Reaction with Barium Perchlorate and Silver Sulfate: this compound can also be prepared by reacting barium perchlorate with silver sulfate.
Reaction with Perchloric Acid and Silver Oxide: Another method involves the reaction of perchloric acid with silver oxide
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the reaction of silver nitrate with perchloric acid due to the simplicity and efficiency of this method. The reaction is carried out under controlled conditions to ensure the purity and stability of the product.
Chemical Reactions Analysis
Types of Reactions: Silver perchlorate undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, this compound can oxidize a wide range of organic and inorganic compounds.
Substitution: It is effective in replacing halide ligands with perchlorate ions, which are weakly or non-coordinating anions
Common Reagents and Conditions:
Oxidation Reactions: this compound is used in oxidation reactions involving organic substrates, often under mild conditions.
Substitution Reactions: It is employed in substitution reactions where halide ligands are replaced with perchlorate ions, typically in the presence of solvents like benzene or toluene
Major Products:
Oxidation Products: The major products of oxidation reactions involving this compound are typically oxidized organic compounds.
Substitution Products: The substitution reactions yield perchlorate salts of the respective substrates
Scientific Research Applications
Silver perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and substitution reactions.
Biology: this compound is employed in certain biochemical assays due to its ability to react with specific functional groups.
Medicine: While not commonly used directly in medicine, this compound’s derivatives and related compounds have applications in medical research.
Industry: It is used in the manufacture of explosives and in photographic processes, leveraging the photosensitive nature of silver compounds
Comparison with Similar Compounds
- Silver Nitrate (AgNO₃)
- Silver Tetrafluoroborate (AgBF₄)
- Silver Trifluoromethanesulfonate (AgOTf)
- Silver Hexafluorophosphate (AgPF₆)
Silver perchlorate’s unique properties and wide range of applications make it an important compound in both research and industrial settings. Its ability to act as a strong oxidizing agent and its high solubility in various solvents contribute to its versatility and effectiveness in chemical reactions.
Properties
IUPAC Name |
silver;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHABVNRCBNRNZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClO4 | |
Record name | silver perchlorate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Silver_perchlorate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884427 | |
Record name | Silver perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
Record name | Silver perchlorate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9273 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7783-93-9 | |
Record name | Silver perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchloric acid, silver(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silver perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silver perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILVER PERCHLORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV4X1U113O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of silver perchlorate?
A1: this compound has the molecular formula AgClO4 and a molecular weight of 207.32 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various spectroscopic methods, including ultraviolet (UV) [], infrared (IR) [], Raman [], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) [], are employed to analyze this compound and its complexes.
Q3: Is this compound compatible with Pyrex glassware?
A3: Yes, studies have shown Pyrex exhibits high stability in contact with this compound solutions, even at elevated concentrations of perchloric acid. []
Q4: How stable is silver in contact with perchloric acid solutions containing this compound?
A4: The corrosion current-density for silver significantly decreases in perchloric acid solutions with added this compound, indicating enhanced stability. []
Q5: How does this compound catalyze the Diels-Alder reaction?
A5: this compound, in combination with diphenyltin sulfide or Lawesson’s reagent, effectively promotes Diels-Alder reactions between dienes and α,β-unsaturated ketones under mild conditions. [] The exact mechanism remains under investigation.
Q6: Can this compound catalyze aldol reactions?
A6: Yes, similar to its role in Diels-Alder reactions, this compound combined with diphenyltin sulfide or Lawesson’s reagent efficiently catalyzes aldol reactions between aldehydes and trimethylsilyl enol ethers. []
Q7: How does this compound affect the solvolysis of halocyclopropanes?
A7: this compound promotes the ring expansion of halocyclopropanes, leading to the formation of trans-cycloalkenyl ethers or trans-cycloalkenols depending on the solvent used. This reaction proceeds with high stereospecificity, yielding predominantly one diastereomer. []
Q8: What role does this compound play in the reaction of trialkyl phosphites with α-halogenoketones?
A8: In the presence of this compound, the reaction pathway shifts away from the typical Arbuzov or Perkow products. Instead, trimethyl phosphate and tetramethyl pyrophosphate become the exclusive phosphorus-containing products. []
Q9: Can this compound catalyze glycosylation reactions?
A9: Yes, this compound effectively activates glycopyranosyl dimethylphosphinothioates, facilitating their reaction with alcohols to yield α-glycosides with high stereoselectivity. []
Q10: How does this compound influence the polymerization of tetrahydrofuran?
A10: Depending on the co-reactant, this compound can initiate either dicationic or monocationic living polymerization of tetrahydrofuran, enabling controlled polymer chain growth. []
Q11: Can this compound be used for grafting polymers onto graphene oxide?
A11: this compound enables the introduction of acyl perchlorate groups onto graphene oxide surfaces. These groups then serve as initiation sites for the ring-opening polymerization of lactones, effectively grafting polymers onto the graphene oxide surface. []
Q12: Have computational methods been used to study this compound systems?
A12: Yes, computational chemistry techniques have been employed to model and understand the formation and growth mechanisms of silver nanoparticles produced by the reduction of this compound. []
Q13: How do structural modifications of cycloalkenes impact their complexes with this compound?
A13: ESR studies on γ-irradiated this compound-cycloalkene complexes show that the spin density on silver decreases as the size of the cycloalkenyl ring increases. This trend correlates with the stability of the parent complex, indicating the influence of cycloalkene structure on complex stability. []
Q14: How stable are this compound solutions?
A14: The stability of this compound solutions depends on factors like concentration, pH, and the presence of other ions. Studies show enhanced silver stability in perchloric acid solutions containing this compound. []
Q15: What safety precautions should be taken when handling this compound?
A15: this compound is a strong oxidizer and should be handled with caution. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols when working with this compound.
Q16: Is this compound toxic?
A16: Silver compounds, including this compound, can be toxic. It is crucial to handle them with care and avoid direct contact with skin or eyes. Appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Q17: How is this compound typically quantified in solution?
A17: Electrochemical techniques, particularly polarography, are commonly employed for the quantitative determination of silver in various solutions, including those containing this compound. []
Q18: What is the environmental impact of this compound?
A18: As with many heavy metal compounds, this compound can pose environmental risks. It's crucial to handle and dispose of it properly to minimize any potential negative impact on the environment.
Q19: What is the solubility of this compound in different solvents?
A20: this compound exhibits good solubility in various solvents, including water, acetonitrile [], methanol [, ], and propylene carbonate []. This solubility makes it a versatile reagent for a wide range of chemical reactions.
Q20: Are there alternatives to this compound for specific applications?
A20: Yes, depending on the application, alternative reagents like silver nitrate, silver triflate, or other Lewis acids may be suitable replacements for this compound. The choice depends on the specific reaction conditions and desired outcomes.
Q21: What resources are available for researchers working with this compound?
A21: Numerous resources support research involving this compound. These include chemical suppliers, analytical service providers, databases of chemical information, and published literature.
Q22: What are some historical milestones in this compound research?
A22: Research on this compound spans several decades, with contributions to diverse fields. Key milestones include its early use in organic synthesis, the exploration of its catalytic properties, and the development of analytical methods for its detection and quantification.
Q23: What are some examples of cross-disciplinary applications of this compound?
A24: this compound finds use in various disciplines. For example, in materials science, it aids in developing nanocomposite Fricke gels for heavy ion beam irradiation dosimetry. [] In coordination chemistry, it facilitates the construction of energetic cationic coordination polymers with potential applications as ultrafast laser initiating materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.